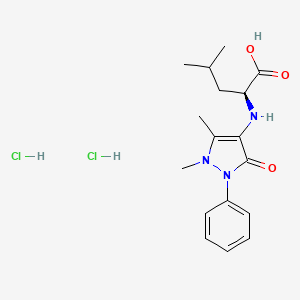

L-Leucine, N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-, dihydrochloride

CAS No.: 57533-05-8

Cat. No.: VC18427251

Molecular Formula: C17H25Cl2N3O3

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57533-05-8 |

|---|---|

| Molecular Formula | C17H25Cl2N3O3 |

| Molecular Weight | 390.3 g/mol |

| IUPAC Name | (2S)-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-methylpentanoic acid;dihydrochloride |

| Standard InChI | InChI=1S/C17H23N3O3.2ClH/c1-11(2)10-14(17(22)23)18-15-12(3)19(4)20(16(15)21)13-8-6-5-7-9-13;;/h5-9,11,14,18H,10H2,1-4H3,(H,22,23);2*1H/t14-;;/m0../s1 |

| Standard InChI Key | FMEUDANPRXYWAF-UTLKBRERSA-N |

| Isomeric SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N[C@@H](CC(C)C)C(=O)O.Cl.Cl |

| Canonical SMILES | CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(CC(C)C)C(=O)O.Cl.Cl |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is (S)-2-amino-4-methylpentanoic acid, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-, dihydrochloride. Its molecular formula is C₁₇H₂₄Cl₂N₄O₃, derived from the combination of the pyrazolone core (C₁₁H₁₁N₂O), L-leucine (C₆H₁₃NO₂), and two hydrochloride moieties. The molecular weight is 407.31 g/mol, calculated as follows:

-

Pyrazolone fragment: 187.22 g/mol

-

L-leucine: 131.17 g/mol

-

Hydrochlorides (2 × 36.46 g/mol): 72.92 g/mol

Structural Characterization

The compound features a pyrazolone ring (1,2-dihydro-3H-pyrazol-3-one) substituted with methyl groups at positions 1 and 5, a phenyl group at position 2, and an L-leucine group linked via an amide bond at position 4 . The dihydrochloride salt formation occurs at the amino group of leucine, enhancing aqueous solubility. Key structural motifs include:

-

Pyrazolone core: A five-membered lactam ring with keto-enol tautomerism, influencing hydrogen bonding and reactivity .

-

L-Leucine side chain: A branched-chain amino acid providing chiral centers and hydrophobicity.

-

Aromatic and alkyl substituents: The phenyl and methyl groups contribute to lipophilicity and steric effects.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₄Cl₂N₄O₃ |

| Molecular Weight | 407.31 g/mol |

| Charge | +2 (protonated amine) |

| Tautomeric Forms | Keto (3-oxo) and enol (3-hydroxy) |

| Chirality | S-configuration at leucine α-carbon |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis likely involves a multi-step process:

-

Pyrazolone Core Formation: Condensation of phenylhydrazine with ethyl acetoacetate yields 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine .

-

Amide Coupling: Reaction of the pyrazolone amine with N-protected L-leucine (e.g., Boc-leucine) using coupling agents like EDCl/HOBt .

-

Deprotection and Salt Formation: Removal of the protecting group followed by treatment with hydrochloric acid to form the dihydrochloride salt.

Purification and Characterization

Purification via recrystallization (e.g., ethanol/water mixtures) and characterization by:

-

Spectroscopy:

-

Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 336.2 (free base) and [M+2H]²⁺ at m/z 203.7 (dihydrochloride).

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits high solubility in polar solvents (water: ~50 mg/mL at 25°C) and moderate solubility in ethanol. It is hygroscopic, requiring storage under anhydrous conditions. Stability studies suggest decomposition above 200°C, with optimal pH stability between 2–6 .

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 210–215°C (decomposes) |

| LogP (Predicted) | 1.8 ± 0.3 |

| pKa (Amine) | 8.2 (protonated) |

| pKa (Carboxylic Acid) | 2.4 (deprotonated) |

Solid-State Characterization

-

X-ray Diffraction: Monoclinic crystal system with P2₁ space group (analogous to related pyrazolones ).

-

Thermogravimetric Analysis (TGA): 5% weight loss at 120°C (hydration water), major decomposition at 220°C.

Pharmacological Profile

Mechanism of Action

Pyrazolone derivatives inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis . The leucine moiety may enhance tissue penetration or modulate peptide-mediated signaling pathways.

Biological Activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume